8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
Overview
Description
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a brominated and chlorinated derivative of chromene, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2H-chromene-3-carboxylic acid methyl ester as the starting material.
Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the 8th and 6th positions, respectively. These reactions are usually carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst or solvent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine and chlorine atoms, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the bromine and chlorine atoms with other functional groups, resulting in a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Derivatives with reduced halogen atoms.
Substitution Products: Compounds with different functional groups replacing the bromine and chlorine atoms.
Scientific Research Applications
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other brominated and chlorinated chromenes, as well as related coumarins and indoles.
Uniqueness: The specific positions and types of halogen atoms in this compound contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-15-11(14)7-2-6-3-8(13)4-9(12)10(6)16-5-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICXKLEHLGYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696323 | |
Record name | Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-05-6 | |
Record name | Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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